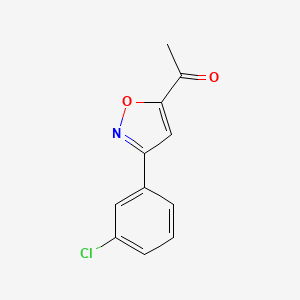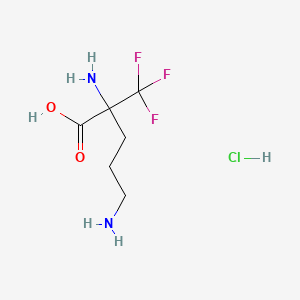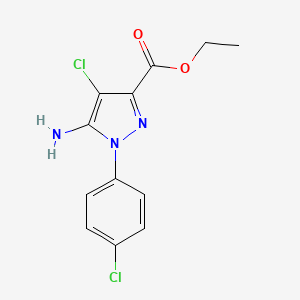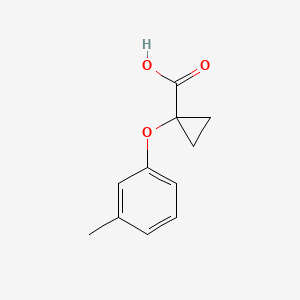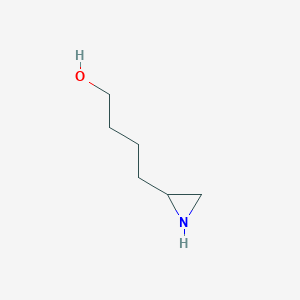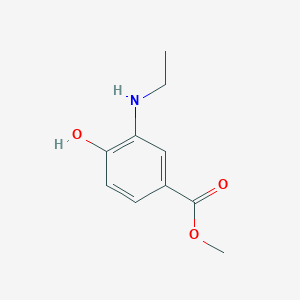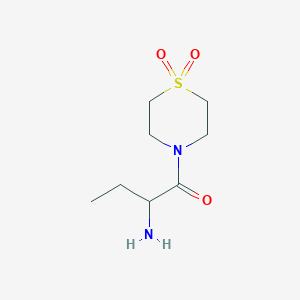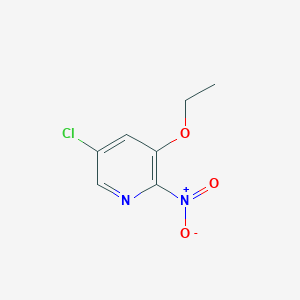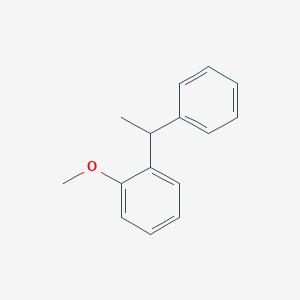
(alpha-Methylbenzyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (alpha-Methylbenzyl)anisole can be achieved through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide reacts with an alpha-methylbenzyl halide under basic conditions to form the desired ether. The reaction typically occurs in an ethanol or water solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of excess dimethyl sulfate on sodium phenoxide to obtain the intermediate anisole, which is then further reacted with alpha-methylbenzyl halide. This method is advantageous due to its cost-effectiveness and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (alpha-Methylbenzyl)anisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an ortho/para directing group, making the compound more reactive towards electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Halogens such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Nitration: Produces nitro derivatives such as 4-nitro-alpha-methylbenzyl anisole.
Halogenation: Forms halogenated derivatives like 4-bromo-alpha-methylbenzyl anisole.
Oxidation: Results in phenolic compounds such as 4-hydroxy-alpha-methylbenzyl anisole.
Applications De Recherche Scientifique
(alpha-Methylbenzyl)anisole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (alpha-Methylbenzyl)anisole involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. The compound’s effects are mediated through the formation of intermediates that undergo further transformations, leading to the desired products .
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Similar structure but lacks the alpha-methylbenzyl group.
Benzyl Anisole: Contains a benzyl group instead of an alpha-methylbenzyl group. It exhibits different reactivity patterns in chemical reactions.
Phenyl Anisole: Similar to (alpha-Methylbenzyl)anisole but without the alpha-methyl group. It has distinct chemical properties and applications.
Uniqueness: Its enhanced nucleophilicity and ability to undergo various chemical transformations make it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
79320-93-7 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-methoxy-2-(1-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |
Clé InChI |
PNIZXQAEXRQZJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
